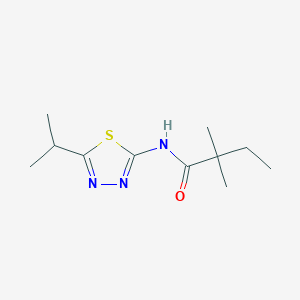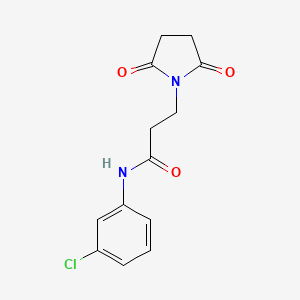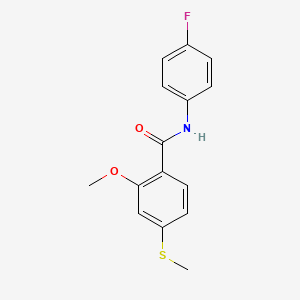
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide, commonly known as Isopropylphenidate (IPP), is a synthetic stimulant drug that belongs to the phenidate class. It is structurally similar to methylphenidate, a well-known medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPP is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects.
作用机制
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the brain, resulting in increased arousal, attention, and motivation. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide also binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons, and increasing the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
The effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide on the body include increased heart rate, blood pressure, and body temperature. It also causes a release of glucose from the liver, leading to increased energy levels. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can also cause vasoconstriction, leading to decreased blood flow to certain organs, including the heart and kidneys. Long-term use of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can result in tolerance, dependence, and withdrawal symptoms.
实验室实验的优点和局限性
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has advantages for laboratory experiments due to its potent psychostimulant effects and structural similarity to methylphenidate. However, its potential for abuse and dependence make it a challenging compound to work with. Careful consideration must be given to the dosage and administration of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide in laboratory experiments.
未来方向
Future research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide should focus on its potential therapeutic applications, including its use in the treatment of ADHD, depression, and other psychiatric disorders. Studies should also investigate the long-term effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide use, including its potential for tolerance, dependence, and withdrawal symptoms. In addition, research should explore the effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide on different neurotransmitter systems, including serotonin and glutamate.
合成方法
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can be synthesized using various methods, including the reaction of 2,2-dimethylbutyryl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction yields N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide as a white crystalline powder with a melting point of 98-100°C.
科学研究应用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has been studied for its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. It has also been investigated for its cognitive-enhancing effects, including improved memory and attention. In addition, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has been used in research to study the effects of psychostimulants on dopamine and norepinephrine neurotransmission.
属性
IUPAC Name |
2,2-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-6-11(4,5)9(15)12-10-14-13-8(16-10)7(2)3/h7H,6H2,1-5H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGOMVJRMYTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)


![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)



![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)